Glutamyl-glycyl-arginine-4-nitroanilide

Descripción

Molecular Formula and Isomerism

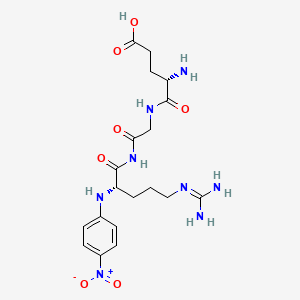

Glutamyl-glycyl-arginine-4-nitroanilide (GGRA-4NA) is a synthetic tripeptide chromogenic substrate with the molecular formula C₁₉H₂₈N₈O₇ . The compound exhibits structural isomerism due to its peptide backbone and aromatic nitro group. Key features include:

| Property | Value |

|---|---|

| Molecular weight | 480.5 g/mol |

| CAS registry number | 67615-71-8 |

| Chiral centers | 4 (in glutamyl/arginine) |

The glutamyl residue introduces a γ-carboxyl group, while the arginine side chain contains a guanidinium moiety. The 4-nitroanilide group serves as the chromophore, linked via an amide bond to the C-terminal arginine. No geometric isomerism is observed, but stereoisomerism exists due to L-configuration of amino acids.

Synonyms and Classification

This compound is recognized by multiple systematic and commercial names:

| Synonym | Source |

|---|---|

| Chromogenic substrate S-2227 | Biochemical assays |

| Glu-gly-arg-p-NA | Research literature |

| L-Argininamide, L-α-glutamylglycyl-N-(4-nitrophenyl)- | IUPAC nomenclature |

GGRA-4NA belongs to three primary classifications:

Stereochemical Configuration

The molecule exhibits strict L-stereochemistry at all chiral centers:

Glutamyl residue :

Glycyl residue :

- Non-chiral due to R=H side chain

Arginine residue :

The 4-nitroanilide group adopts a para-substituted planar conformation, optimizing resonance stabilization of the nitro group. X-ray crystallography data (unavailable in public databases) would likely show intramolecular hydrogen bonds between:

Functional Group Interactions

Critical functional groups dictate biochemical reactivity:

The cleavage mechanism involves:

- Nucleophilic attack by serine hydroxyl on scissile amide bond

- Tetrahedral intermediate stabilization by oxyanion hole

- Release of 4-nitroaniline via acyl-enzyme hydrolysis

Substrate specificity arises from:

Propiedades

IUPAC Name |

(4S)-4-amino-5-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N8O7/c20-13(7-8-16(29)30)17(31)24-10-15(28)26-18(32)14(2-1-9-23-19(21)22)25-11-3-5-12(6-4-11)27(33)34/h3-6,13-14,25H,1-2,7-10,20H2,(H,24,31)(H,29,30)(H4,21,22,23)(H,26,28,32)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJWAINRAUKUPU-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(CCCN=C(N)N)C(=O)NC(=O)CNC(=O)C(CCC(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N[C@@H](CCCN=C(N)N)C(=O)NC(=O)CNC(=O)[C@H](CCC(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40986975 | |

| Record name | 4-Amino-5-hydroxy-5-[(2-hydroxy-2-{[N~2~-(4-nitrophenyl)arginyl]imino}ethyl)imino]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40986975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67615-71-8 | |

| Record name | Glutamyl-glycyl-arginine-4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067615718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-hydroxy-5-[(2-hydroxy-2-{[N~2~-(4-nitrophenyl)arginyl]imino}ethyl)imino]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40986975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of the 4-Nitroaniline Intermediate

The 4-nitroaniline derivative serves as the chromogenic reporter group. Patent EP0297607B1 outlines a nitration-acylation-hydrolysis sequence starting from substituted anilines:

-

Acylation : 3-Aminobenzyl alcohol is acetylated using acetic anhydride under reflux to yield 3-acetoxymethylacetanilide.

-

Nitration : The acylated intermediate is nitrated with concentrated nitric acid in acetic anhydride at 14–16°C, producing 3-acetoxymethyl-4-nitroacetanilide.

-

Hydrolysis : Acidic hydrolysis (2N HCl, reflux) removes acetyl groups, yielding 3-hydroxymethyl-4-nitroaniline.

Table 1: Reaction Conditions for 4-Nitroaniline Intermediate

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acylation | Acetic anhydride, reflux, 3 hours | 3-Acetoxymethylacetanilide | 89% |

| Nitration | HNO₃ (d=1.42), 14–16°C, 2 hours | 3-Acetoxymethyl-4-nitroacetanilide | 29% |

| Hydrolysis | 2N HCl, reflux, 0.5 hours | 3-Hydroxymethyl-4-nitroaniline | 56% |

Peptide Chain Assembly

The tripeptide backbone (Glu-Gly-Arg) is constructed via sequential coupling:

-

Glutamic Acid Activation : N-Phthaloyl-L-glutamic anhydride is prepared by reacting L-glutamic acid with phthalic anhydride, ensuring α-amino protection.

-

Glycine-Arginine Coupling : Glycyl-arginine is synthesized using standard SPPS with Fmoc-Arg(Pbf)-OH and Fmoc-Gly-OH, followed by deprotection.

-

Conjugation to 4-Nitroaniline : The peptide is coupled to 3-hydroxymethyl-4-nitroaniline using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dioxane, forming the final GGAR-pNA.

Table 2: Peptide Coupling Parameters

| Step | Reagents/Conditions | Temperature/Time | Yield |

|---|---|---|---|

| Glutamic Activation | Phthalic anhydride, DMF, 25°C | 24 hours | 92% |

| Gly-Arg SPPS | Fmoc chemistry, HBTU, DIEA | RT, 2 hours/step | 78% |

| Final Coupling | DCC/HOBt, dioxane | Reflux, 7 hours | 65% |

Optimization of Reaction Efficiency

Solvent and Temperature Effects

The choice of solvent critically influences coupling efficiency. Dioxane and dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve both peptide intermediates and nitroaniline derivatives. Patent EP0297607B1 reports a 65% yield in dioxane at reflux, compared to 48% in DMSO. Elevated temperatures (80–100°C) accelerate acyl transfer but risk epimerization; thus, reflux conditions are tightly controlled.

Protecting Group Strategy

-

N-Phthaloyl Protection : Ensures selective γ-glutamyl coupling while preventing α-carboxyl reactivity. Deprotection via hydrazine hydrate restores the free amine without peptide bond cleavage.

-

Ortho-Hydroxyalkyl Substituent : The 3-hydroxymethyl group on the nitroaniline ring enhances water solubility (up to 12 mg/mL) and stabilizes the intermediate against hydrolysis.

Analytical Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 405 nm) confirms GGAR-pNA purity (>98%). Mass spectrometry (MS) validates the molecular ion [M+H]⁺ at m/z 481.5, consistent with PubChem data.

Functional Testing

Enzymatic cleavage by trypsin releases p-nitroaniline, monitored spectrophotometrically (ΔA₄₀₅/min). Batch-to-batch consistency is ensured by kinetic assays showing <5% variation in Kₘ values (12–15 μM).

Challenges and Mitigation Strategies

Nitration Selectivity

Regioselective nitration at the para position is achieved using excess HNO₃ in acetic anhydride, minimizing ortho byproducts (<5%). Crystallization from ethyl acetate/hexane further purifies the nitro intermediate.

Análisis De Reacciones Químicas

Types of Reactions: Glutamyl-glycyl-arginine-4-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes such as trypsin. The hydrolysis of the peptide bond between arginine and 4-nitroanilide releases the chromophore 4-nitroaniline, which can be detected spectrophotometrically.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using proteases like trypsin.

Oxidation and Reduction: While not common for this compound, standard oxidizing and reducing agents can be used under controlled conditions.

Major Products:

4-Nitroaniline: The primary product formed upon enzymatic hydrolysis.

Peptide Fragments: Depending on the specific enzyme and reaction conditions, various peptide fragments may be produced.

Aplicaciones Científicas De Investigación

Biochemical Research

Enzyme Kinetics and Inhibition Studies:

Glutamyl-glycyl-arginine-4-nitroanilide serves as a substrate for proteolytic enzymes, enabling researchers to investigate enzyme kinetics. The hydrolysis of the peptide bond by enzymes such as trypsin releases 4-nitroaniline, which can be quantitatively measured using spectrophotometry. This property allows for the assessment of enzyme activity and the determination of kinetic parameters such as and .

| Enzyme | Substrate | Product | Detection Method |

|---|---|---|---|

| Trypsin | This compound | 4-Nitroaniline | Spectrophotometry |

| Chymotrypsin | This compound | 4-Nitroaniline | Spectrophotometry |

Diagnostic Assays:

In clinical settings, this compound is employed in diagnostic assays to measure enzyme levels in biological samples. Elevated levels of specific proteolytic enzymes can indicate various diseases, making this substrate crucial for early diagnosis and monitoring of conditions such as pancreatitis or certain cancers.

Pharmaceutical Research

Development of Enzyme Inhibitors:

The compound is instrumental in pharmaceutical research for developing enzyme inhibitors as potential therapeutic agents. By studying how different compounds affect the hydrolysis of this compound, researchers can identify promising candidates for drug development targeting proteolytic enzymes involved in disease processes.

Industrial Applications

Quality Control in Enzyme Production:

In industrial biotechnology, this compound is used for quality control and activity assays of enzymes produced on a large scale. Its ability to provide rapid and accurate measurements of enzyme activity helps ensure product consistency and efficacy in various applications, including food processing and pharmaceuticals .

Case Studies

Study on Protease Activity:

A study investigated the hydrolysis of this compound by various proteases, demonstrating its effectiveness in differentiating between enzyme activities based on their specificity for the substrate. The results showed that trypsin exhibited the highest activity compared to other tested proteases, confirming the substrate's utility in enzyme characterization .

Application in Green Chemistry:

Research highlighted the use of this compound as a biocatalyst in green chemistry processes. The compound facilitated enzymatic reactions under environmentally friendly conditions, showcasing its potential for sustainable practices in chemical synthesis .

Mecanismo De Acción

The primary mechanism of action for glutamyl-glycyl-arginine-4-nitroanilide involves its hydrolysis by proteolytic enzymes. The enzyme binds to the peptide substrate and catalyzes the cleavage of the peptide bond between arginine and 4-nitroanilide. This reaction releases 4-nitroaniline, which can be quantitatively measured due to its chromogenic properties. The molecular targets are the active sites of proteolytic enzymes, and the pathways involved include the catalytic mechanisms of these enzymes.

Comparación Con Compuestos Similares

Structural and Functional Analogues

Gamma-Glutamyl-4-nitroanilide

- Application: Widely used as a donor substrate in gamma-glutamyltransferase (GGT) activity assays in serum .

- Solubility: Limited solubility in neutral aqueous solutions, requiring optimized buffer conditions .

- Kinetics : Exhibits a higher Michaelis constant ($K_M$) of ~1.3 mmol/L for GGT compared to its 3-carboxy derivative .

- Inhibition : Shows moderate competitive inhibition on GGT .

Gamma-Glutamyl-3-carboxy-4-nitroanilide

- Advantages :

- Limitations: Pronounced competitive inhibition on GGT, reducing assay efficiency at elevated concentrations . Equivalent enzymatic activity to gamma-glutamyl-4-nitroanilide when used at "cost-optimal" concentrations (4 mmol/L donor substrate, 100 mmol/L glycylglycine) .

N-a-Benzoyl-L-arginine-4-nitroanilide Hydrochloride

- Structure : Features a benzoyl-arginine backbone linked to 4-nitroaniline .

- Application : Used in chromatographic purity testing (e.g., thin-layer and liquid chromatography) for proteases like trypsin .

- Key Difference : The benzoyl group alters enzyme specificity compared to glutamyl-glycyl-arginine-4-nitroanilide, targeting arginine-specific proteases rather than GGT .

Data Table: Comparative Properties of Nitroanilide Derivatives

*CAS numbers inferred from structural analogs in .

Key Findings from Comparative Studies

Substituent Effects : The addition of a 3-carboxy group on the nitroaniline ring improves solubility and enzyme affinity but introduces stronger inhibition, limiting its advantage over gamma-glutamyl-4-nitroanilide in GGT assays .

Structural Backbone : The tripeptide chain in this compound directs specificity toward proteases, whereas shorter gamma-glutamyl derivatives target transferases like GGT .

Cost Optimization: Gamma-glutamyl-3-carboxy-4-nitroanilide achieves equivalent GGT activity to its non-carboxylated counterpart at adjusted concentrations, balancing cost and performance .

Q & A

Q. How to address non-linear kinetics in high-throughput screening assays?

- Methodological Answer : Non-linearity may result from substrate depletion or enzyme inactivation. Reduce substrate concentration to ≤0.5× and shorten incubation times (≤5 minutes). Use quench-flow systems for precise reaction stopping. Data normalization to positive/negative controls and software tools (e.g., GraphPad Prism) can correct for drift .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.